Dexelvucitabine
Dexelvucitabine
Dexelvucitabine is a nucleoside reverse transcriptase inhibitor analog of cytosine.
Dexelvucitabine has been used in trials studying the treatment of HIV Infections and Human Immunodeficiency Virus.
Dexelvucitabine has been used in trials studying the treatment of HIV Infections and Human Immunodeficiency Virus.
Brand Name:
Vulcanchem
CAS No.:
134379-77-4
VCID:
VC0525768
InChI:
InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1
SMILES:
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F
Molecular Formula:
C9H10FN3O3
Molecular Weight:
227.19 g/mol
Dexelvucitabine
CAS No.: 134379-77-4
Inhibitors
VCID: VC0525768
Molecular Formula: C9H10FN3O3
Molecular Weight: 227.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 134379-77-4 |
---|---|
Product Name | Dexelvucitabine |
Molecular Formula | C9H10FN3O3 |
Molecular Weight | 227.19 g/mol |
IUPAC Name | 4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1 |
Standard InChIKey | HSBKFSPNDWWPSL-CAHLUQPWSA-N |
Isomeric SMILES | C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F |
SMILES | C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F |
Canonical SMILES | C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F |
Appearance | Solid powder |
Description | Dexelvucitabine is a nucleoside reverse transcriptase inhibitor analog of cytosine. Dexelvucitabine has been used in trials studying the treatment of HIV Infections and Human Immunodeficiency Virus. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine 2',3'-dideoxy-2',3'-didehydro-beta-D-5-fluorocytidine 2',3'-dideoxy-2',3'-didehydro-beta-L-5-fluorocytidine 2(1H)-Pyrimidinone, 4-amino-1-((2S,5R)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-5-fluoro- 4-amino-5-fluoro-1-((2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)pyrimidin-2(1H)-one ACH-126-443 beta-L-Fd4C dexelvucitabine DPC 817 DPC-817 DPC817 elvucitabine INCB-8721 Reverset YZ-817 |
Reference | 1: Meusinger R. Doubling spectroscopy challenge. Anal Bioanal Chem. 2015 Nov;407(27):8169-72. doi: 10.1007/s00216-015-9002-x. PubMed PMID: 26463052. 2: Schinazi RF, Massud I, Rapp KL, Cristiano M, Detorio MA, Stanton RA, Bennett MA, Kierlin-Duncan M, Lennerstrand J, Nettles JH. Selection and characterization of HIV-1 with a novel S68 deletion in reverse transcriptase. Antimicrob Agents Chemother. 2011 May;55(5):2054-60. doi: 10.1128/AAC.01700-10. PubMed PMID: 21357304; PubMed Central PMCID: PMC3088218. 3: Elvucitabine data released at CROI. AIDS Patient Care STDS. 2010 Mar;24(3):198. PubMed PMID: 20235383. 4: Colucci P, Pottage JC, Robison H, Turgeon J, Ducharme MP. Effect of a single dose of ritonavir on the pharmacokinetic behavior of elvucitabine, a nucleoside reverse transcriptase inhibitor, administered in healthy volunteers. Antimicrob Agents Chemother. 2009 Feb;53(2):646-50. doi: 10.1128/AAC.00905-08. PubMed PMID: 19015353; PubMed Central PMCID: PMC2630647. 5: Colucci P, Pottage JC, Robison H, Turgeon J, Schürmann D, Hoepelman IM, Ducharme MP. Multiple-dose pharmacokinetic behavior of elvucitabine, a nucleoside reverse transcriptase inhibitor, administered over 21 days with lopinavir-ritonavir in human immunodeficiency virus type 1-infected subjects. Antimicrob Agents Chemother. 2009 Feb;53(2):662-9. doi: 10.1128/AAC.00907-08. PubMed PMID: 19015343; PubMed Central PMCID: PMC2630663. 6: Hernandez-Santiago BI, Mathew JS, Rapp KL, Grier JP, Schinazi RF. Antiviral and cellular metabolism interactions between Dexelvucitabine and lamivudine. Antimicrob Agents Chemother. 2007 Jun;51(6):2130-5. PubMed PMID: 17403996; PubMed Central PMCID: PMC1891415. 7: dD4FC development discontinued. AIDS Clin Care. 2006 May;18(5):47. PubMed PMID: 16718907. 8: Feinberg J. Meeting notes from the 3rd IAS Conference. New drugs. AIDS Clin Care. 2005 Oct;17(10):96-7. PubMed PMID: 16276591. 9: Susman E. HIV Pathogenesis and Treatment - Third International AIDS Society Conference. IDrugs. 2005 Oct;8(10):813-5. PubMed PMID: 16254799. 10: Hammond JL, Parikh UM, Koontz DL, Schlueter-Wirtz S, Chu CK, Bazmi HZ, Schinazi RF, Mellors JW. In vitro selection and analysis of human immunodeficiency virus type 1 resistant to derivatives of beta-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine. Antimicrob Agents Chemother. 2005 Sep;49(9):3930-2. PubMed PMID: 16127074; PubMed Central PMCID: PMC1195387. 11: Waters L, Nelson MR. New drugs. HIV Med. 2005 Jul;6(4):225-31. Review. PubMed PMID: 16011526. 12: Sax PE. Meeting notes from ICAAC. D-D4FC (Reverset): further data on treatment-experienced patients. AIDS Clin Care. 2005 Jan;17(1):8. PubMed PMID: 15717377. 13: Stuyver LJ, McBrayer TR, Schürmann D, Kravec I, Beard A, Cartee L, Schinazi RF, De La Rosa A, Murphy RL, Otto MJ. Potent antiviral effect of reverset in HIV-1-infected adults following a single oral dose. Antivir Ther. 2004 Aug;9(4):529-36. PubMed PMID: 15456084. 14: Otto MJ. New nucleoside reverse transcriptase inhibitors for the treatment of HIV infections. Curr Opin Pharmacol. 2004 Oct;4(5):431-6. Review. PubMed PMID: 15351346. 15: Painter GR, Almond MR, Mao S, Liotta DC. Biochemical and mechanistic basis for the activity of nucleoside analogue inhibitors of HIV reverse transcriptase. Curr Top Med Chem. 2004;4(10):1035-44. Review. PubMed PMID: 15193137. 16: Sagir A, Avci A, Erhardt A, Lörke J, Heintges T, Häussinger D. [New approaches in the treatment of hepatitis B]. Dtsch Med Wochenschr. 2004 May 21;129(21):1203-8. Review. German. PubMed PMID: 15160325. 17: James JS. Antiretroviral pipeline: new-drug reports from retroviruses conference. AIDS Treat News. 2004 Feb 27;(398):1-2. PubMed PMID: 15119288. 18: Murakami E, Ray AS, Schinazi RF, Anderson KS. Investigating the effects of stereochemistry on incorporation and removal of 5-fluorocytidine analogs by mitochondrial DNA polymerase gamma: comparison of D- and L-D4FC-TP. Antiviral Res. 2004 Apr;62(1):57-64. PubMed PMID: 15026203. 19: Shi J, Mathew JS, Tharnish PM, Rachakonda S, Pai SB, Adams M, Grier JP, Gallagher K, Zhang H, Wu JT, Shi G, Geleziunas R, Erickson-Viitanen S, Stuyver L, Otto MJ, Watanabe KA, Schinazi RF. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. Antivir Chem Chemother. 2003 Mar;14(2):81-90. PubMed PMID: 12856919. 20: Geleziunas R, Gallagher K, Zhang H, Bacheler L, Garber S, Wu JT, Shi G, Otto MJ, Schinazi RF, Erickson-Viitanen S. HIV-1 resistance profile of the novel nucleoside reverse transcriptase inhibitor beta-D-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (Reverset). Antivir Chem Chemother. 2003 Jan;14(1):49-59. PubMed PMID: 12790516. |
PubChem Compound | 64973 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume